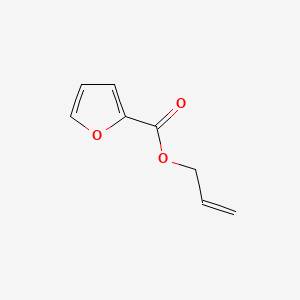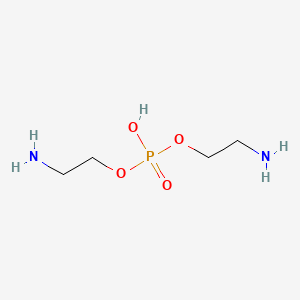
Benzophenon-Dimethylether
Übersicht
Beschreibung
Benzophenone dimethyl ketal is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound Benzophenone dimethyl ketal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzophenone dimethyl ketal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone dimethyl ketal including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoinitiatoren in der Polymerisation
Benzophenon-Dimethylether wird häufig als Photoinitiator im Polymerisationsprozess verwendet . Es ist besonders wirksam unter UV-Licht und initiiert die Polymerisation verschiedener Monomere zur Bildung von Polymeren. Diese Anwendung ist entscheidend bei der Herstellung von Beschichtungen, Klebstoffen und 3D-Druckmaterialien.
Pharmazeutika
In der pharmazeutischen Industrie dient this compound als Zwischenprodukt bei der Synthese verschiedener Arzneimittel . Seine chemische Struktur ist entscheidend für die Bildung von Verbindungen mit potenziellen therapeutischen Wirkungen, darunter Antikrebs-, Entzündungshemmende und antimikrobielle Eigenschaften.
Materialwissenschaften
Die Fähigkeit der Verbindung, UV-Strahlung zu absorbieren, macht sie wertvoll in der Materialwissenschaft, insbesondere bei der Stabilisierung von Kunststoffen und anderen Materialien gegen UV-Abbau . Dies verlängert die Lebensdauer von Materialien, die Sonnenlicht oder anderen Quellen von UV-Strahlung ausgesetzt sind.
Organische Synthese
This compound wird in der organischen Synthese als Baustein für die Herstellung komplexer organischer Verbindungen verwendet . Seine Reaktivität ermöglicht es Chemikern, eine breite Palette von Molekülen zu konstruieren, die für die weitere Forschung und Entwicklung in der organischen Chemie verwendet werden können.
Umweltstudien
In Umweltstudien wird this compound aufgrund seines Vorkommens in verschiedenen Umweltmatrizen überwacht . Es werden Untersuchungen durchgeführt, um sein Schicksal, sein Verhalten und seine potenziellen Auswirkungen auf Ökosysteme zu verstehen, einschließlich seiner Rolle als aufkommender Schadstoff.
Kosmetik
Die Verbindung findet Anwendungen in der Kosmetikindustrie, insbesondere in Produkten wie Sonnenschutzmitteln und Lotionen, wo sie dazu beiträgt, die Haut vor schädlichen UV-Strahlen zu schützen . Es wird auch verwendet, um den Abbau von Kosmetika zu verhindern, wodurch ihre Wirksamkeit und Haltbarkeit erhalten bleibt.
Lebensmittelindustrie
Obwohl es nicht direkt in Lebensmitteln verwendet wird, werden mit this compound verwandte Verbindungen hinsichtlich ihrer Migration von Lebensmittelverpackungsmaterialien in Lebensmittel untersucht, was ein Problem für die Lebensmittelsicherheit und die menschliche Gesundheit darstellt .
Landwirtschaft
Die Forschung zu this compound umfasst seine potenziellen Auswirkungen auf die Landwirtschaft, insbesondere im Hinblick auf sein Vorkommen in Boden und Wasser sowie seine Auswirkungen auf die Pflanzensicherheit und die Umweltgesundheit .
Wirkmechanismus
C15H16O2C_{15}H_{16}O_{2}C15H16O2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta
Eigenschaften
IUPAC Name |
[dimethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXYOKUZSUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176884 | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-01-0 | |
| Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2235-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(dimethoxymethylene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














